

Technical Guide: Binding Affinity and Kinetics of Selective FGFR4 Inhibitors

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Compound of Interest		
Compound Name:	Fgfr4-IN-20	
Cat. No.:	B15578225	Get Quote

This technical guide provides an in-depth overview of the binding affinity and kinetics of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. Due to the limited publicly available data for a compound specifically designated "Fgfr4-IN-20," this document focuses on well-characterized, potent, and selective FGFR4 inhibitors as exemplars to illustrate the core principles of binding affinity, kinetics, and the experimental methodologies used for their determination. This guide is intended for researchers, scientists, and drug development professionals working on FGFR4-targeted therapies.

Introduction to FGFR4 and Its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding to its primary ligand, Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid metabolism, cell proliferation, and differentiation.[1] [2] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][3][4][5] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[2][6][7][8] A key feature of FGFR4 that enables the development of selective inhibitors is the presence of a unique cysteine residue (Cys552) in its ATP-binding pocket, which is not present in other FGFR family members (FGFR1-3).[1][6][8] Many selective inhibitors are designed to covalently or reversible-covalently bind to this residue, conferring high potency and selectivity.[1][6][8]





Quantitative Data: Binding Affinity and Potency of Selective FGFR4 Inhibitors

The following table summarizes the binding affinity and potency of several well-characterized selective FGFR4 inhibitors. These inhibitors serve as benchmarks in the field of FGFR4-targeted drug discovery.

Inhibitor	Туре	Target	IC50 (nM)	Selectivity	Reference
Roblitinib (FGF401)	Reversible- covalent	FGFR4	1.9	>1,000-fold vs. a panel of 65 kinases	[3]
Fisogatinib (BLU-554)	Covalent	FGFR4	5	~100-fold higher affinity for FGFR4 than FGFR1	[2][9]
H3B-6527	Covalent	FGFR4	<1.2	>250-fold vs. FGFR1-3	[10][11]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of binding affinity and kinetics of FGFR4 inhibitors involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assays (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of FGFR4 by 50%.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Reagents and Materials:



- Recombinant human FGFR4 kinase domain.
- Biotinylated peptide substrate.
- ATP (Adenosine triphosphate).
- Europium cryptate-labeled anti-phosphotyrosine antibody.
- Streptavidin-XL665.
- Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1% BSA).
- Test inhibitors (serial dilutions).

Procedure:

- The FGFR4 enzyme, peptide substrate, and inhibitor are pre-incubated in the assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
- The reaction is stopped by the addition of a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
- After an incubation period, the HTRF signal is read on a compatible plate reader.

Data Analysis:

- The ratio of the fluorescence signals at 665 nm and 620 nm is calculated.
- The percent inhibition is calculated relative to a no-inhibitor control.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays (Cellular Potency)



Objective: To assess the ability of an inhibitor to block FGFR4 signaling in a cellular context.

Methodology: Western Blotting for Phospho-FGFR4 and Phospho-ERK

Cell Lines:

 Hepatocellular carcinoma cell lines with amplified FGF19 and FGFR4 expression (e.g., Hep3B).

Procedure:

- Cells are seeded in culture plates and allowed to attach overnight.
- Cells are treated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).
- Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK1/2, and total ERK1/2.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

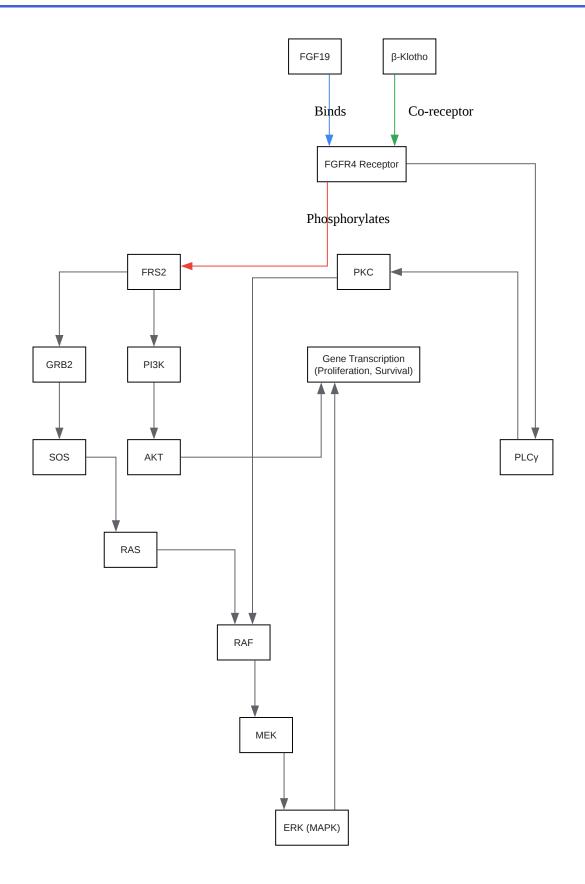
 The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.



• The cellular IC50 is determined by plotting the percent inhibition of phosphorylation against the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows FGFR4 Signaling Pathway



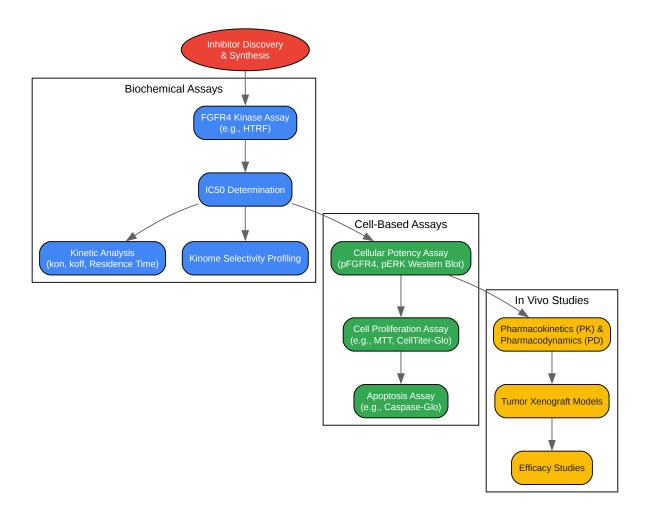


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Caption: Simplified FGFR4 signaling pathway upon activation by FGF19.



Experimental Workflow for FGFR4 Inhibitor Characterization



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Caption: General experimental workflow for the characterization of FGFR4 inhibitors.



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